

# Dextrallorphan binding affinity at opioid receptors

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: Dextrallorphan

Cat. No.: B1241722

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An In-depth Technical Guide on the Opioid Receptor Binding Affinity of **Dextrallorphan**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Dextrallorphan** (DXA), the dextrorotatory isomer of the morphinan levallorphan, is a synthetic compound primarily recognized for its activity as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and as a sigma-1 ( $\sigma_1$ ) receptor agonist. While its morphinan scaffold is common to many potent opioid analgesics, **Dextrallorphan** itself exhibits a markedly different pharmacological profile. This technical guide provides a comprehensive analysis of **Dextrallorphan**'s binding affinity at the mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) opioid receptors. It consolidates available quantitative and qualitative data, details the experimental methodologies used for such determinations, and illustrates the relevant biological and experimental pathways. The evidence overwhelmingly indicates that **Dextrallorphan** possesses a very low to negligible affinity for the classical opioid receptors, distinguishing it from its levorotatory counterparts.

## Dextrallorphan Binding Affinity at Opioid and Non-Opioid Receptors

The binding affinity of a ligand for a receptor is a critical measure of their interaction strength, typically quantified by the inhibition constant ( $K_i$ ) or the half-maximal inhibitory concentration

(IC50). A lower value indicates a higher affinity.

## Quantitative Data Summary

Data on **Dextralloorphan**'s binding affinity at opioid receptors is sparse, primarily because its affinity is exceptionally low. Most contemporary studies focus on its high-affinity interactions with NMDA and sigma receptors. However, historical data and qualitative descriptions consistently confirm its weak interaction with opioid receptors.

An early study determined the IC50 of **Dextralloorphan** for binding to opioid receptors in rat brain and pituitary homogenates to be approximately 10,000 nM. In stark contrast, its affinity for the NMDA receptor is in the nanomolar range. This significant difference underscores **Dextralloorphan**'s pharmacological divergence from typical opioids.

The table below summarizes the available quantitative data for **Dextralloorphan**'s binding affinity. For context, the affinity

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)